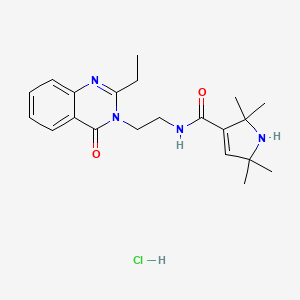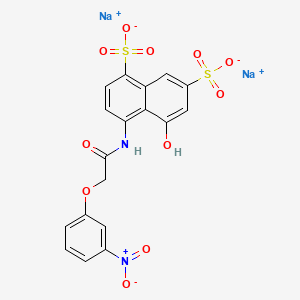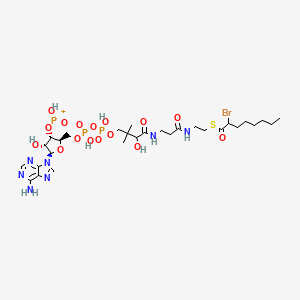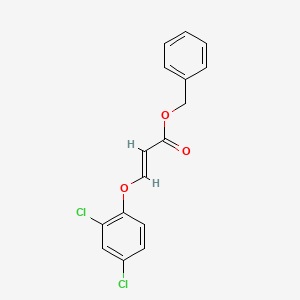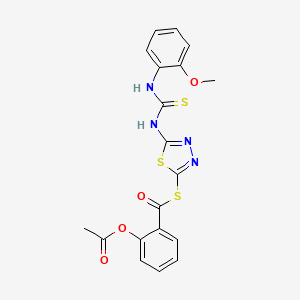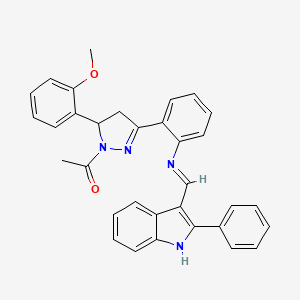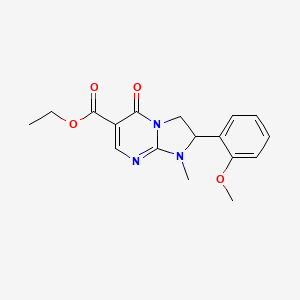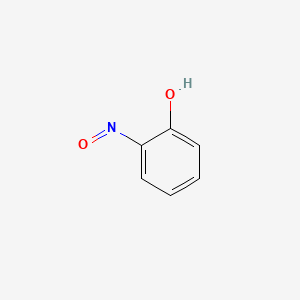
o-Nitrosophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Nitrosophenol: is an organic compound with the molecular formula C6H5NO2. It is a derivative of phenol where a nitroso group (-NO) is attached to the ortho position relative to the hydroxyl group (-OH). This compound is known for its distinctive yellow color and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitrosation of Phenol: o-Nitrosophenol can be synthesized by the nitrosation of phenol using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of nitrous acid in situ by reacting sodium nitrite (NaNO2) with a mineral acid like hydrochloric acid (HCl).
Copper-Mediated Nitrosation: Another method involves the use of copper (II) bis(nitrosophenolato) complexes.
Industrial Production Methods: Industrial production of this compound often involves the nitrosation of phenol using nitrous acid generated from sodium nitrite and a mineral acid. The reaction is carried out under controlled temperature and pH conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Electrophilic reagents under acidic or basic conditions.
Major Products Formed:
Oxidation: o-Nitrophenol.
Reduction: o-Aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: o-Nitrosophenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It can also be used in the study of enzyme-catalyzed reactions involving nitroso compounds .
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including their use as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, pesticides, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of o-Nitrosophenol involves its ability to undergo redox reactions, where it can act as both an oxidizing and reducing agent. The nitroso group (-NO) can participate in various chemical transformations, including nitrosation and nitration reactions. These reactions often involve the formation of reactive intermediates such as nitrosonium ions (NO+) and nitroxyl radicals (HNO) .
Comparación Con Compuestos Similares
o-Nitrophenol: Similar to o-Nitrosophenol but with a nitro group (-NO2) instead of a nitroso group.
p-Nitrosophenol: The nitroso group is attached to the para position relative to the hydroxyl group.
m-Nitrosophenol: The nitroso group is attached to the meta position relative to the hydroxyl group.
Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and chemical properties. The proximity of the nitroso and hydroxyl groups allows for intramolecular hydrogen bonding, affecting its stability and reactivity compared to its para and meta isomers .
Propiedades
Número CAS |
13168-78-0 |
|---|---|
Fórmula molecular |
C6H5NO2 |
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
2-nitrosophenol |
InChI |
InChI=1S/C6H5NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,8H |
Clave InChI |
SEEZWGFVHCMHJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


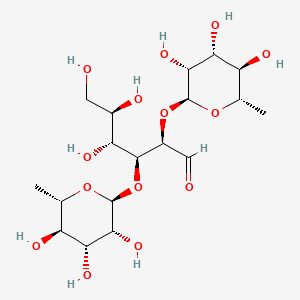
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)


